![molecular formula C17H16N4OS2 B11564355 2-Amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11564355.png)
2-Amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-CYANO-6-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a pyridyl cyanide core, a thienyl group, and a sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-6-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes nitration, followed by the introduction of the thienyl group through a cross-coupling reaction. The sulfanyl group is then added via a thiolation reaction, and the final product is obtained through a series of purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-6-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-AMINO-5-CYANO-6-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 2-AMINO-5-CYANO-6-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-CYANO-N,3-DIMETHYLBENZAMIDE: This compound shares a similar nitrile group and amino functionality but differs in its overall structure and substituents.
CYANTRANILIPROLE: An insecticide that also contains a cyano group and has activity against invertebrate pests.
Uniqueness
2-AMINO-5-CYANO-6-[(3,3-DIMETHYL-2-OXOBUTYL)SULFANYL]-4-(2-THIENYL)-3-PYRIDYL CYANIDE is unique due to its combination of a pyridyl cyanide core with a thienyl and sulfanyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H16N4OS2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-amino-6-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H16N4OS2/c1-17(2,3)13(22)9-24-16-11(8-19)14(12-5-4-6-23-12)10(7-18)15(20)21-16/h4-6H,9H2,1-3H3,(H2,20,21) |
InChI Key |
UXLZGMYVRQZAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11564275.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11564278.png)
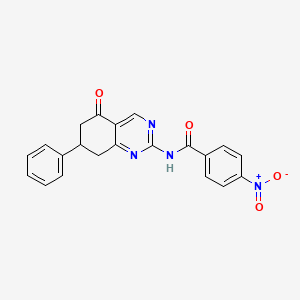
![N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11564291.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564294.png)
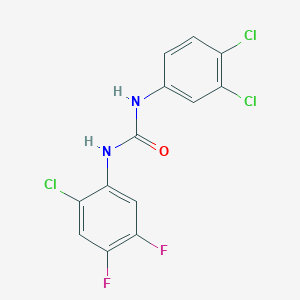
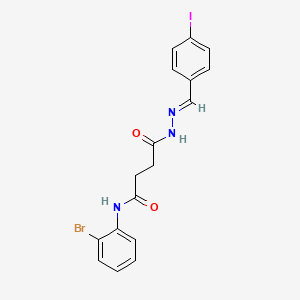
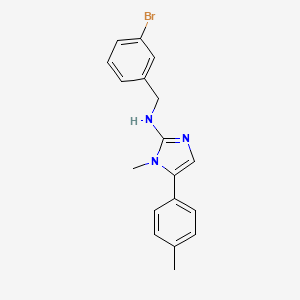
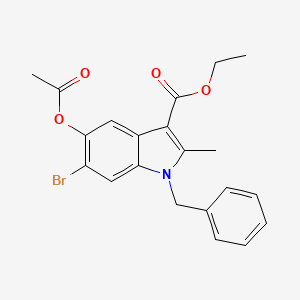
![2,4-Dichloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]phenol](/img/structure/B11564301.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564305.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
